Butenafine hydrochloride

Catalog No.
S567747
CAS No.
101827-46-7
M.F
C23H28ClN
M. Wt
353.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Butenafine hydrochloride

CAS Number

101827-46-7

Product Name

Butenafine hydrochloride

IUPAC Name

1-(4-tert-butylphenyl)-N-methyl-N-(naphthalen-1-ylmethyl)methanamine;hydrochloride

Molecular Formula

C23H28ClN

Molecular Weight

353.9 g/mol

InChI

InChI=1S/C23H27N.ClH/c1-23(2,3)21-14-12-18(13-15-21)16-24(4)17-20-10-7-9-19-8-5-6-11-22(19)20;/h5-15H,16-17H2,1-4H3;1H

InChI Key

LJBSAUIFGPSHCN-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)CN(C)CC2=CC=CC3=CC=CC=C32.Cl

Synonyms

butenafine, butenafine hydrochloride, KP 363, KP-363, Mentax, N-4-tert-butylbenzyl-N-methyl-1-naphthalene methylamine hydrochloride

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CN(C)CC2=CC=CC3=CC=CC=C32.Cl

Butenafine hydrochloride is a synthetic antifungal agent belonging to the benzylamine class. It is primarily used for the topical treatment of various fungal skin infections, including tinea pedis (athlete's foot), tinea cruris (jock itch), and tinea corporis (ringworm), as well as pityriasis versicolor caused by Malassezia furfur . The compound is characterized by its white crystalline powder form, which is odorless and has limited solubility in water but is freely soluble in organic solvents such as methanol and ethanol .

Chemical Properties

  • Chemical Formula: C23H28ClN
  • Molecular Weight: 353.93 g/mol
  • CAS Number: 101827-46-7
  • IUPAC Name: (4-tert-butylphenyl)methyl[(naphthalen-1-yl)methyl]amine hydrochloride .

Butenafine hydrochloride is generally well-tolerated when used topically as directed. However, some potential side effects include burning, itching, stinging, or irritation at the application site []. In rare cases, allergic reactions may occur. Butenafine should not be used for fungal nail infections or by pregnant or breastfeeding women without consulting a healthcare professional [].

Mechanism of Action

Butenafine hydrochloride exerts its antifungal activity by inhibiting the enzyme squalene epoxidase, which is crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane. This inhibition disrupts the cell membrane integrity, leading to fungal cell death [].

Research Applications

Treatment of Fungal Infections:

  • Dermatophytosis: Studies demonstrate the effectiveness of butenafine hydrochloride in treating various dermatophytic infections, including tinea pedis (athlete's foot), tinea cruris (jock itch), and tinea corporis (ringworm) [, ].
  • Onychomycosis: Research suggests that butenafine hydrochloride, alone or combined with urea, can be effective in treating onychomycosis (fungal nail infection) [].

Development of Novel Delivery Systems:

Researchers are exploring the development of novel delivery systems for butenafine hydrochloride to improve its therapeutic efficacy and reduce potential side effects. These systems include nanoparticles, liposomes, and hydrogels, which can enhance drug delivery to the target site and prolong its action [].

Investigation of Combination Therapies:

Studies are investigating the potential benefits of combining butenafine hydrochloride with other antifungal agents or therapeutic modalities to potentially improve treatment outcomes and combat the emergence of resistant fungal strains [].

Exploring Antifungal Activity Beyond Dermatophytes:

While primarily used against dermatophytes, research is exploring the potential antifungal activity of butenafine hydrochloride against other fungal pathogens, including Candida species [].

Butenafine hydrochloride exerts its antifungal effects primarily through the inhibition of squalene epoxidase, an enzyme critical in the biosynthesis of ergosterol, a key component of fungal cell membranes. By blocking this enzyme, butenafine disrupts the formation of ergosterol, leading to increased permeability of the fungal cell membrane and subsequent leakage of cellular contents . This mechanism not only inhibits fungal growth but can also lead to cell death due to the toxic accumulation of squalene .

Butenafine demonstrates broad-spectrum antifungal activity. It is particularly effective against dermatophytes such as Trichophyton rubrum, Trichophyton mentagrophytes, and Epidermophyton floccosum, as well as yeast infections caused by Candida albicans . Studies indicate that butenafine exhibits lower minimum inhibitory concentrations compared to other antifungals, enhancing its efficacy against resistant strains . Additionally, it possesses intrinsic anti-inflammatory properties, making it beneficial for treating inflammatory symptoms associated with fungal infections .

The synthesis of butenafine hydrochloride involves a multi-step chemical process:

  • Reductive Amination: 1-naphthaldehyde is reacted with methylamine to form an intermediate secondary amine.
  • Alkylation: The secondary amine is then alkylated using p-tert-butylbenzyl bromide to yield the tertiary amine, butenafine .

This synthetic route highlights the compound's structural relationship with other antifungal agents in the benzylamine class.

Butenafine hydrochloride is primarily utilized in dermatological formulations for treating superficial fungal infections. Its applications include:

  • Topical treatment for athlete's foot.
  • Management of jock itch and ringworm.
  • Treatment of pityriasis versicolor.

The drug is available in various formulations, most commonly as a 1% cream . Clinical studies have shown that it can be effective against toenail infections when applied consistently over extended periods .

Butenafine hydrochloride shares structural similarities with other antifungal agents, particularly those in the allylamine class. Below is a comparison highlighting its uniqueness:

Compound NameClassMechanism of ActionUnique Features
ButenafineBenzylamineInhibition of squalene epoxidaseAnti-inflammatory properties
TerbinafineAllylamineInhibition of squalene epoxidaseMore commonly used for nail infections
NaftifineAllylamineInhibition of squalene epoxidaseLess effective against Candida
AmorolfineMorpholineInhibition of ergosterol synthesisBroad-spectrum activity

Butenafine’s unique combination of antifungal and anti-inflammatory properties distinguishes it from its peers, making it particularly useful in treating dermatological conditions where inflammation is present alongside fungal infection .

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

353.1910276 g/mol

Monoisotopic Mass

353.1910276 g/mol

Heavy Atom Count

25

Appearance

White Solid

Melting Point

208-210°C

UNII

R8XA2029ZI

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 2 notifications to the ECHA C&L Inventory.;
H312 (97.56%): Harmful in contact with skin [Warning Acute toxicity, dermal];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Butenafine Hydrochloride is the hydrochloride salt form of butenafine, a synthetic benzylamine derivative with fungicidal properties. Butenafine hydrochloride interferes with the biosynthesis of ergosterol, an important component of fungal cell membranes, by inhibiting the epoxidation of squalene. This alters fungal membrane permeability and causes growth inhibition. Butenafine hydrochloride is active against a number of dermatophytes, including Trichophyton rubrum, Trichophyton mentagrophytes, Microsporum canis, Sporothrix schenckii, and yeasts, including Candida albicans and C. parapsilosis.

MeSH Pharmacological Classification

Antifungal Agents

Pictograms

Irritant

Irritant

Other CAS

101827-46-7

Wikipedia

Butenafine hydrochloride

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15

Explore Compound Types